molecular formula C8H16N2O2 B7985917 2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-ethanone

2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-ethanone

Cat. No.: B7985917
M. Wt: 172.22 g/mol
InChI Key: FDNWTRLTWKJAJP-SSDOTTSWSA-N
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Description

2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a methoxy-substituted piperidine ring, and an ethanone moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of ®-3-methoxy-piperidine with an appropriate amino acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of biocatalysis has also been explored for the enantioselective synthesis of this compound, providing a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include oximes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(®-3-methoxy-piperidin-1-yl)-ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted piperidine ring and ethanone moiety provide versatility in synthetic applications and potential for novel therapeutic uses .

Properties

IUPAC Name

2-amino-1-[(3R)-3-methoxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWTRLTWKJAJP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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